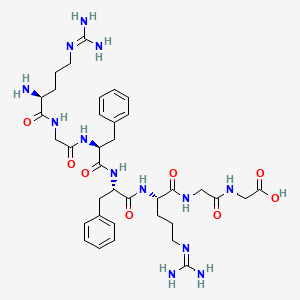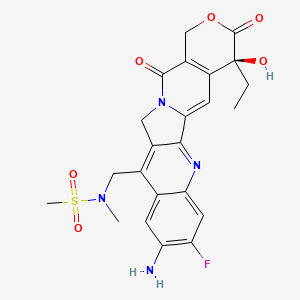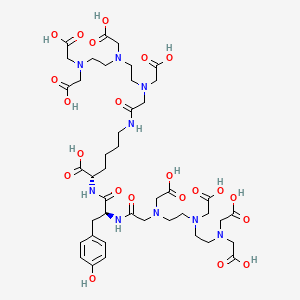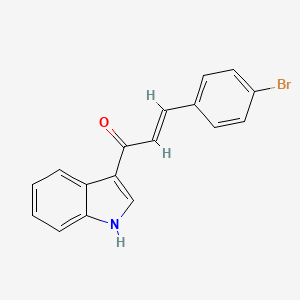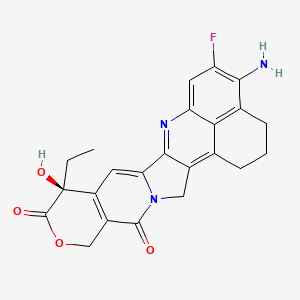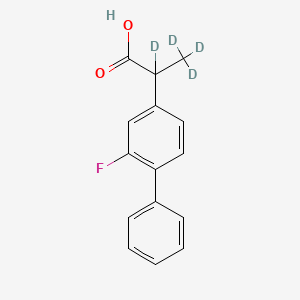
Flurbiprofen-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flurbiprofen-D4 is a deuterated form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium atoms in this compound replace the hydrogen atoms in the original flurbiprofen molecule, which can provide insights into the drug’s metabolism and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen-D4 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Flurbiprofen-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated or nitrated derivatives.
科学的研究の応用
Flurbiprofen-D4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of flurbiprofen.
Biology: Investigating the interaction of flurbiprofen with biological targets and its effects on cellular processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of flurbiprofen in the human body.
Industry: Developing new formulations and delivery methods for flurbiprofen-based drugs.
作用機序
Flurbiprofen-D4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the prostaglandin synthesis pathways.
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: A propionic acid derivative with similar uses.
Naproxen: An NSAID used to treat pain and inflammation.
Uniqueness
Flurbiprofen-D4 is unique due to the presence of deuterium atoms, which can provide valuable information about the drug’s metabolism and pharmacokinetics. The deuterium atoms can alter the rate of metabolic reactions, leading to differences in the drug’s behavior in the body compared to non-deuterated flurbiprofen.
特性
分子式 |
C15H13FO2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2,3,3,3-tetradeuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3,10D |
InChIキー |
SYTBZMRGLBWNTM-DGKKMPCOSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



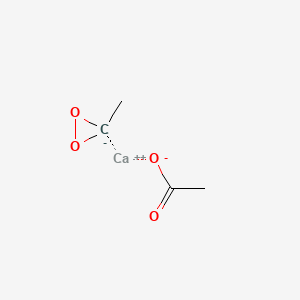
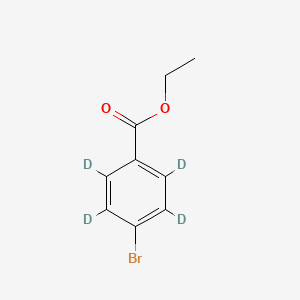

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
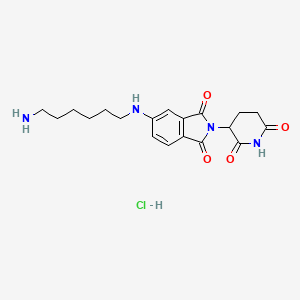
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
